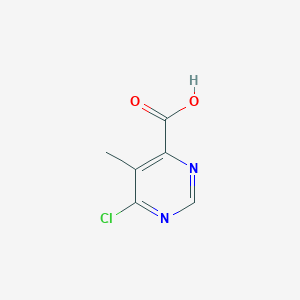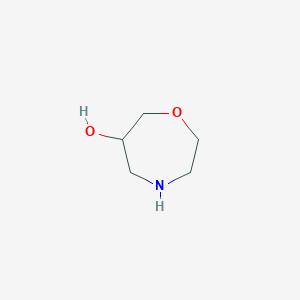
N-methylthiolan-3-amine
Übersicht
Beschreibung
“N-methylthiolan-3-amine” is an organic chemical compound with the IUPAC name “N-methyltetrahydro-3-thiophenamine”. It has a molecular weight of 117.22 and its Inchi Code is 1S/C5H11NS/c1-6-5-2-3-7-4-5/h5-6H,2-4H2,1H3 .
Molecular Structure Analysis
The molecular formula of “this compound” is C5H11NS . The average mass is 117.213 Da and the monoisotopic mass is 117.061218 Da .Chemical Reactions Analysis
While specific chemical reactions involving “this compound” are not available, amines in general can undergo a variety of reactions. These include alkylation, acylation, and elimination reactions .Physical and Chemical Properties Analysis
“this compound” is a liquid at room temperature . It has a molecular weight of 117.22 . The compound’s Inchi Key is ZRMIZYDPXOJIRT-UHFFFAOYSA-N .Wissenschaftliche Forschungsanwendungen
Degradation of Nitrogen-containing Compounds
Advanced Oxidation Processes (AOPs) have shown effectiveness in mineralizing nitrogen-containing compounds, improving treatment schemes for water pollution. Research demonstrates the degradation efficiencies of AOPs on aromatic and aliphatic amines, dyes, and pesticides, emphasizing the reactivity of ozone and the potential of cavitation as a pre-treatment method to reduce costs. The degradation is sensitive to pH, and hybrid methods under optimized conditions can yield synergistic effects (Bhat & Gogate, 2021).
Formation Pathways and Health Effects of Total Volatile Basic Nitrogen (TVB-N)
Research on TVB-N, a quality parameter for fish and other meats, examines its biochemical pathways and health implications. It highlights the influence of animal diet on TVB-N levels and suggests that controlling spoilage factors could reduce TVB-N. Trimethylamine (TMA), a significant part of TVB-N, has been linked to noncommunicable diseases, prompting discussions on mitigation strategies (Bekhit et al., 2021).
Renewable Feedstocks for Nitrogen-containing Derivatives
The use of soybean oil as a renewable feedstock for producing nitrogen-containing materials such as fatty amines and amides has been reviewed. This research explores novel approaches to functionalize fatty acid chains, offering insights into sustainable production methods for surfactants and polymers (Biswas et al., 2008).
Amine-functionalized Metal–Organic Frameworks
Amine-functionalized Metal–Organic Frameworks (MOFs) have been studied for their potential applications, especially in CO2 capture due to the strong interaction between CO2 and basic amino functionalities. Research covers various synthesis methods and highlights the importance of amine-functionalized MOFs in gas separation and catalysis (Lin, Kong, & Chen, 2016).
Biogenic Amines and Affective Disorders
The relationship between biogenic amines and affective disorders has been a subject of significant interest. Research in this area focuses on the physiological importance of these amines, their association with DNA, RNA, and protein synthesis, and their potential role in stabilizing cell membranes. Although specific mechanisms of action in vivo are yet to be established, these studies underline the physiological relevance of biogenic amines (Tabor & Tabor, 1976).
Safety and Hazards
Eigenschaften
IUPAC Name |
N-methylthiolan-3-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H11NS/c1-6-5-2-3-7-4-5/h5-6H,2-4H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZRMIZYDPXOJIRT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1CCSC1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H11NS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
117.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(1H-Pyrrolo[2,3-b]pyridin-2-yl)methanamine](/img/structure/B3168898.png)


![Octahydro-1h-pyrrolo[3,4-c]pyridine](/img/structure/B3168921.png)
![[2-[(Dimethylamino)methyl]-1,3-thiazol-4-yl]methanamine](/img/structure/B3168943.png)

![2-{[1,2,4]Triazolo[3,4-b][1,3,4]thiadiazol-6-yl}ethan-1-amine](/img/structure/B3168953.png)







